![molecular formula C8H11N3O B2893471 4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one CAS No. 2243507-13-1](/img/structure/B2893471.png)
4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one
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Overview
Description
The compound “4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one” is a type of organic compound . It belongs to the class of 2,2’-bipyrroles, which are of interest as basic building blocks for the synthesis of pyrrolic macrocycles and natural products .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, it was synthesized by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system .Molecular Structure Analysis
The molecular structure of “4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one” is characterized by its unique arrangement of atoms . It contains a pyrrole ring linked to a pyridine ring through a CC or CN bond .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in various contexts . For example, it was found that the introduction of a substituent at position 7 of the bicycle proceeds as a tandem reaction during the formation of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one” have been analyzed in several studies . For example, it was found to have a melting point of 212–214 ℃ .Scientific Research Applications
Synthesis of Pyrrolic Macrocycles
EN300-6474920: serves as a fundamental building block in the synthesis of pyrrolic macrocycles. These macrocycles are large, ring-shaped molecules that play a crucial role in the development of new pharmaceuticals and materials. Due to the compound’s structure, it can easily undergo reactions that form the complex cyclic frameworks necessary for these macrocycles .
Production of Natural Products
The compound is involved in the synthesis of natural products, such as prodigiosins. Prodigiosins are a group of red pigments with promising applications, including antimicrobial, immunosuppressive, and anticancer activities. The unique structure of EN300-6474920 allows for the creation of these biologically active molecules .
Development of Synthetic Porphyrinoids
Synthetic porphyrinoids, which mimic the natural porphyrins found in hemoglobin and chlorophyll, are another application. These compounds are used as anion binding agents, ion chemosensors, and antitumor agents. They also serve as photosensitizers in photodynamic therapy (PDT), a treatment for certain types of cancer .
Creation of Conducting Polymers
EN300-6474920: is utilized in the design of conducting polymers. These polymers have applications in electronics and materials science due to their ability to conduct electricity. The compound’s structure facilitates the formation of polymers with the desired electrical properties .
Anion Binding Agents
The compound’s inherent structure allows it to act as an anion binding agent. These agents can selectively bind to negatively charged ions (anions), which is valuable in environmental cleanup processes, such as removing pollutants from water, and in analytical chemistry for detecting specific ions .
Ion Chemosensors
Lastly, EN300-6474920 is used in the creation of ion chemosensors. These sensors can detect the presence of specific ions in a solution, making them essential tools in environmental monitoring and medical diagnostics. The compound’s reactivity and ability to form complex structures make it ideal for this purpose .
Future Directions
The future directions for research on “4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its interesting properties and potential for various applications, this compound is likely to continue to be a subject of research .
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffolds have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes .
Biochemical Pathways
Similar compounds have been known to affect various pathways related to their biological activities .
Result of Action
Similar compounds have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Action Environment
It’s known that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
4-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-6-2-4-11-8(12)7-5(6)1-3-10-7/h1,3,6,10H,2,4,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRSQSZCUXGZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1N)C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one |
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